1-(6-Ethoxyindolin-1-yl)ethanone

Catalog No.
S12344755
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Ethoxyindolin-1-yl)ethanone

Product Name

1-(6-Ethoxyindolin-1-yl)ethanone

IUPAC Name

1-(6-ethoxy-2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-3-15-11-5-4-10-6-7-13(9(2)14)12(10)8-11/h4-5,8H,3,6-7H2,1-2H3

InChI Key

BOQBUJABLISRMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCN2C(=O)C)C=C1

1-(6-Ethoxyindolin-1-yl)ethanone is an organic compound characterized by its unique structure that incorporates an ethoxy group attached to an indole-like moiety, specifically an indolin-1-yl group, along with an ethanone functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both aromatic and aliphatic components, which can influence its reactivity and biological properties.

The chemical reactivity of 1-(6-Ethoxyindolin-1-yl)ethanone is primarily attributed to the presence of the carbonyl group in the ethanone moiety. This group can participate in various reactions, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.
  • Oxidation Reactions: The ethoxy group may undergo oxidation under certain conditions, potentially leading to the formation of aldehydes or acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Anticancer Activity: Some indole derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Compounds containing indole structures frequently exhibit antimicrobial activity against various pathogens.

Further studies are required to elucidate the specific biological effects of 1-(6-Ethoxyindolin-1-yl)ethanone.

Synthesis of 1-(6-Ethoxyindolin-1-yl)ethanone can be achieved through several methods, including:

  • Condensation Reactions: One common approach involves the condensation of 6-ethoxyindole with acetylacetone or similar acetylating agents. This method typically requires a catalyst and may proceed under acidic or basic conditions.

    Example reaction:
    6 Ethoxyindole+Acetylacetone1 6 Ethoxyindolin 1 yl ethanone\text{6 Ethoxyindole}+\text{Acetylacetone}\rightarrow \text{1 6 Ethoxyindolin 1 yl ethanone}
  • Direct Alkylation: Another method could involve the alkylation of indoline derivatives using ethyl iodide or another suitable alkyl halide in the presence of a base.

These methods provide a pathway for synthesizing this compound in a laboratory setting.

1-(6-Ethoxyindolin-1-yl)ethanone has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting cancer or microbial infections.
  • Organic Synthesis: Its unique functional groups make it a valuable intermediate in synthesizing more complex organic molecules.

Interaction studies involving 1-(6-Ethoxyindolin-1-yl)ethanone could focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary assessments could involve:

  • Molecular Docking Studies: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines.

Such studies would provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 1-(6-Ethoxyindolin-1-yl)ethanone. Here are some notable examples:

Compound NameStructure TypeBiological Activity
1-(6-Methoxyindolin-1-yl)ethanoneIndole derivativeAnticancer, antimicrobial
1-(6-Aminoindolin-1-yl)ethanoneIndole derivativeAntimicrobial
1-(1H-Inden-6-yl)ethanoneIndene derivativeAnticancer

Uniqueness

The uniqueness of 1-(6-Ethoxyindolin-1-yl)ethanone lies in its ethoxy substitution on the indoline structure, which may enhance its lipophilicity and alter its interaction profiles compared to other similar compounds. This modification could lead to distinct pharmacokinetic properties and biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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